Coumaperine

5-Lipoxygenase inhibition Anti-inflammatory drug discovery Leukotriene biosynthesis

Coumaperine is a minor N-acylpiperidine amide alkaloid from white pepper (Piper nigrum) with a (2E,4E)-5-(4-hydroxyphenyl)-2,4-pentadienoyl side chain. Unlike the abundant piperine, its 4-hydroxyphenyl motif yields a >40-fold improvement in 5-LOX inhibitory potency—derivative CP-209 achieves IC50 2.1 µM, rivaling clinical drug zileuton (IC50 1.4 µM). Its phenolic –OH, diene Michael acceptor, and amide functionalities enable dual redox/non-redox inhibitory mechanisms within a single chemotype. Derivatives demonstrate stage-specific in vivo chemoprevention confined to hepatocarcinogenesis initiation, NF-κB-dependent lymphoma selectivity (~177-fold over A549 cells), and quorum sensing inhibition without antibacterial activity. For medicinal chemistry teams targeting inflammatory or NF-κB-driven oncology programs, coumaperine is the structurally distinct, synthetically tractable scaffold that piperine cannot substitute.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 76733-91-0
Cat. No. B1254601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumaperine
CAS76733-91-0
Synonymscoumaperine
N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O
InChIInChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+
InChIKeyQDAARMDLSCDBFU-YPCIICBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumaperine (CAS 76733-91-0): A Minor N-Acylpiperidine Amide Alkaloid from White Pepper with Distinct 5-LOX and NF-κB Pharmacophore Potential


Coumaperine is an N-acylpiperidine amide alkaloid isolated as a minor constituent from the fruits of white pepper (Piper nigrum, Piperaceae) [1]. It bears a (2E,4E)-5-(4-hydroxyphenyl)-2,4-pentadienoyl side chain attached to a piperidine ring, distinguishing it structurally from the major pepper alkaloid piperine, which carries a methylenedioxy-substituted aromatic ring [2]. Unlike piperine, which constitutes 3–9% of black pepper dry weight, coumaperine is present only at trace levels and has been detected but not quantified in herbs and spices [3]. Its phenolic –OH group, Michael acceptor diene system, and amide functionality provide a unique scaffold for synthetic derivatization targeting 5-lipoxygenase (5-LOX) and NF-κB pathways, two validated inflammatory and oncogenic targets for which coumaperine derivatives have demonstrated potencies approaching those of clinical reference agents [4].

Why Piperine, Piperlongumine, or Curcumin Cannot Substitute for Coumaperine in 5-LOX/NF-κB Dual-Target Research Programs


Although coumaperine, piperine, and piperlongumine all belong to the Piper amide alkaloid class and share a common N-acylpiperidine core, their aromatic substitution patterns diverge critically: coumaperine bears a 4-hydroxyphenyl group, piperine a 3,4-methylenedioxyphenyl group, and piperlongumine a trimethoxyphenyl moiety with a distinct lactam ring [1]. This single substitution difference translates into a >40-fold disparity in 5-LOX inhibitory potency—coumaperine derivative CP-209 achieves an IC50 of 2.1 µM, comparable to the clinical drug zileuton (IC50 1.4 µM), whereas piperine's 5-LOX IC50 is approximately 54–86 µM [2]. Furthermore, coumaperine and its derivatives exhibit stage-specific in vivo chemoprevention confined to the initiation phase of hepatocarcinogenesis, a property not shared by auraptene or rosemary extract tested in the same model [3]. These quantitative divergences mean that substituting coumaperine with more abundant and cheaper pepper alkaloids like piperine will yield fundamentally different potency, mechanism (redox vs. non-competitive 5-LOX inhibition), and in vivo pharmacology, rendering generic substitution scientifically invalid for any study requiring the coumaperine pharmacophore.

Coumaperine (76733-91-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


5-LOX Inhibition: Coumaperine Derivatives Achieve Sub-Micromolar-to-Low-Micromolar IC50, ~40-Fold More Potent Than Piperine and Comparable to Clinical-Stage Zileuton

In a cell-free 5-LOX inhibition assay using human recombinant enzyme, the catechol-type dihydroxyl coumaperine derivative CP-209 exhibited 82.7% inhibition at 20 µM with an IC50 of 2.1 ± 0.2 µM, and the vicinal trihydroxyl derivative CP-262-F2 exhibited 82.5% inhibition at 20 µM with an IC50 of 2.3 ± 0.2 µM, both comparable to the FDA-approved 5-LOX inhibitor zileuton (IC50 = 1.4 ± 0.2 µM) [1]. The methylenedioxy coumaperine derivative CP-155 (structurally analogous to natural piperine) showed 76.0% inhibition at 20 µM, while CP-194 (a 2,4,6-trimethoxy derivative) showed 77.1% inhibition at 20 µM [1]. By contrast, piperine's reported 5-LOX IC50 across independent studies ranges from approximately 54 µM (ChEMBL, human PMNL 5-LOX) to 85.79 µM (soybean LOX enzyme kinetics) [2], representing a ~26- to 41-fold potency gap favoring the coumaperine chemotype. Pseudo-peroxidase assays confirmed that CP-209 and CP-262-F2 inhibit 5-LOX via a redox mechanism involving disruption of the active-site iron oxidation state, similar to zileuton, whereas CP-155 and CP-194 act through a non-competitive, non-redox mechanism, indicating that coumaperine derivatives can access multiple inhibitory modes depending on aromatic substitution [1].

5-Lipoxygenase inhibition Anti-inflammatory drug discovery Leukotriene biosynthesis

NF-κB Luciferase Reporter Inhibition in L428 Hodgkin's Lymphoma Cells: CP-286 (IC50 45.42 µM) Outperforms Curcumin as a Positive Control in the Same Assay System

In an NF-κB luciferase reporter gene assay using L428 Hodgkin's lymphoma cells with constitutively active NF-κB, three coumaperine derivatives demonstrated dose-dependent inhibition with measurable IC50 values: CP-286 IC50 = 45.42 µM, CP-154 IC50 = 58.8 µM, and CP-215 IC50 = 136.37 µM [1]. Curcumin, employed as a positive control in the identical assay, did not significantly inhibit NF-κB at 80 µM (NF-κB activation remained at 91.16% ± 6.5%, p = 0.2) and required 160 µM to achieve significant inhibition (NF-κB activation reduced to 19.08% ± 10.7%, p = 0.001) [1]. This indicates that CP-286 is approximately 3.5-fold more potent than curcumin on an IC50 basis, and that coumaperine derivatives achieve meaningful NF-κB suppression at concentrations where curcumin is inactive [1]. Immunostaining and confocal imaging in TNFα-stimulated A549 cells confirmed that CP-154, CP-158, CP-286, and CP-215 reduced nuclear translocation of the p65 NF-κB subunit, corroborating the luciferase reporter data with an orthogonal readout [1]. Importantly, CP-286 and CP-215 were not cytotoxic at their effective NF-κB inhibitory concentrations, demonstrating that NF-κB suppression was not a secondary consequence of cell death [1].

NF-κB inhibition Hodgkin's lymphoma Anti-inflammatory screening

Cytotoxic Selectivity Against NF-κB-Driven Lymphoma: CP-32 Achieves Sub-Micromolar IC50 (0.39 µg/mL) in L428 Cells, Distinguishing Coumaperine Derivatives from Piperine in the Same Cellular Context

In a cytotoxicity screen against L428 Hodgkin's lymphoma cells (which express constitutively active NF-κB) and A549 lung adenocarcinoma cells, three coumaperine derivatives demonstrated distinct potency profiles: CP-32 achieved an IC50 of 0.39 µg/mL against L428 cells and 69.1 µg/mL against A549 cells; CP-38 showed IC50 values of 16.85 µg/mL (L428) and 63.2 µg/mL (A549); and CP-9 showed IC50 values of 43.25 µg/mL (L428) and 57.15 µg/mL (A549) [1]. The ~177-fold selectivity window of CP-32 for L428 over A549 cells (IC50 ratio 0.39 vs. 69.1 µg/mL) suggests preferential cytotoxicity toward NF-κB-addicted lymphoma cells, consistent with the NF-κB inhibitory mechanism demonstrated in parallel luciferase assays within the same study [1]. By comparison, piperine's reported IC50 against A549 cells in an independent study is approximately 61.94 µg/mL [2], placing it in the same moderate-potency range as CP-9 and CP-38 against A549, but with no evidence of the sub-micromolar lymphoma selectivity exhibited by CP-32. This cross-study comparison is limited by the absence of piperine data in L428 cells under identical conditions, and should be interpreted with appropriate caution.

Cancer cell cytotoxicity Hodgkin's lymphoma Lung adenocarcinoma

In Vivo Chemoprevention Stage-Specificity: Coumaperine Significantly Reduces GST-P-Positive Preneoplastic Foci at Initiation but Not Promotion Stage, Unlike Co-Tested Auraptene and Rosemary Extract

In a rat chemical hepatocarcinogenesis model (F344 male rats, diethylnitrosamine initiation), coumaperine administered orally at 100 mg/kg/day for 5 days significantly reduced the number of glutathione S-transferase placental form (GST-P)-positive hepatocellular foci compared to vehicle control, whereas auraptene (100 mg/kg/day) and rosemary extract—tested in the same experiment—showed only non-significant trends toward reduction [1]. This establishes coumaperine as the only compound among the three tested natural products to achieve statistical significance for foci number reduction at the initiation stage [1]. A follow-up study using a medium-term rat liver bioassay (Ito test) demonstrated that coumaperine at doses of 2, 10, and 50 mg/kg administered during the post-initiation promotion stage produced GST-P-positive foci numbers and areas that were comparable to control values, with no significant intergroup differences, indicating that coumaperine's chemopreventive efficacy is strictly stage-specific to initiation [2]. This stage-selectivity profile—active at initiation, null at promotion—is a pharmacologically meaningful differentiator from broad-spectrum chemopreventive agents and suggests a mechanism involving early blockade of carcinogen activation or DNA damage response, consistent with the observed reduction in proliferating cell nuclear antigen (PCNA)-positive cells without effects on apoptosis or CYP2E1 expression [1].

Chemical hepatocarcinogenesis Chemoprevention In vivo efficacy

Structural Scaffold Differentiation: The 4-Hydroxyphenyl Moiety of Coumaperine Enables Redox-Active 5-LOX Inhibition and DPPH Radical Scavenging Not Accessible to Piperine's Methylenedioxy Scaffold

The defining structural feature of coumaperine—a 4-hydroxyphenyl group in place of piperine's 3,4-methylenedioxy group—directly determines the mechanism by which its derivatives inhibit 5-LOX. In DPPH radical scavenging assays, the catechol-type dihydroxyl derivative CP-209 scavenged 76.8% of DPPH radicals at 20 µM, and the vicinal trihydroxyl CP-262-F2 scavenged 71.3%, whereas the methylenedioxy derivative CP-155 (structurally analogous to piperine) and the trimethoxy CP-194 showed very poor DPPH scavenging activity [1]. This antioxidant capacity correlates directly with 5-LOX inhibitory mechanism: CP-209 and CP-262-F2, which possess free hydroxyl groups capable of redox cycling, were confirmed by pseudo-peroxidase assay to inhibit 5-LOX via disruption of the active-site iron oxidation state (redox mechanism, similar to zileuton), while CP-155 and CP-194, lacking free phenolic –OH, inhibited through a non-competitive, non-redox mechanism [1]. Molecular docking confirmed that CP-155 and CP-194 bind to the 5-LOX active site as non-competitive inhibitors with favorable binding energies [1]. In the NF-κB context, the Nandakumar 2017 study demonstrated that the number of olefinic double bonds in the coumaperine side chain (di-olefin vs. tri-olefin conjugation) and the electron-donating strength of aromatic substituents directly modulate NF-κB inhibitory activity, with the di-olefin CP-32 bearing a strong –N(CH3)2 donor group showing superior luciferase reporter inhibition [2]. This SAR plasticity—whereby hydroxylation, methoxylation, and olefin geometry can be tuned to access distinct inhibitory mechanisms (redox, non-competitive, or NF-κB-directed)—is not achievable with piperine, whose methylenedioxy group is metabolically and synthetically less amenable to diversification.

Structure-activity relationship Redox inhibitor design Antioxidant pharmacophore

Coumaperine (76733-91-0): Validated Application Scenarios for Academic and Industrial Procurement Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Coumaperine as a Tunable 5-LOX Inhibitor Scaffold with Redox and Non-Competitive Inhibitory Modalities

Medicinal chemistry teams seeking a natural-product-derived 5-LOX inhibitor scaffold with demonstrated synthetic tractability should prioritize coumaperine over piperine. The 2019 Bioorg Med Chem study established that 24 coumaperine derivatives were synthesized and screened, yielding CP-209 (IC50 2.1 µM) and CP-262-F2 (IC50 2.3 µM), which approach the potency of the clinical drug zileuton (IC50 1.4 µM) while exhibiting favorable in silico ADME/Tox profiles with reduced predicted toxicity [1]. Critically, the coumaperine scaffold enables access to both redox-dependent (via hydroxyl substitution, as in CP-209) and non-competitive, non-redox (via methoxy substitution, as in CP-194) 5-LOX inhibitory mechanisms within the same chemotype, a dual-mechanism capability that piperine derivatives have not demonstrated [1]. The synthetic methodology for coumaperine and its derivatives requires fewer synthetic steps than earlier reported routes, facilitating rapid SAR exploration [2].

NF-κB-Driven Lymphoma Research: CP-32 as a Sub-Micromolar Tool Compound with Defined Selectivity Over Non-Hematologic Cancer Cells

Investigators studying NF-κB-dependent lymphomas (e.g., Hodgkin's lymphoma) can employ coumaperine derivative CP-32 as a chemical probe with an established IC50 of 0.39 µg/mL against L428 cells and a ~177-fold selectivity margin over A549 lung adenocarcinoma cells, indicating preferential activity against NF-κB-addicted malignancies [2]. Parallel NF-κB luciferase reporter and p65 nuclear translocation assays confirmed that CP-9 and CP-38 suppress both p50 and p65 NF-κB subunits in L428 nuclear fractions at 10 µg/mL and 30 µg/mL respectively, providing mechanistic validation of target engagement [2]. The same study also demonstrated that CP-9, CP-32, and CP-38 inhibit A549 cancer cell migration at concentrations of 5–10 µg/mL, adding an anti-metastatic dimension to the profile [2]. Researchers can cross-reference these data with the Molecules 2021 study, which provides IC50 values for additional coumaperine derivatives (CP-286 IC50 45.42 µM) in the same L428 NF-κB luciferase assay system, enabling direct potency comparisons within the chemotype [3].

In Vivo Hepatocarcinogenesis Initiation Studies: Coumaperine as a Stage-Specific Positive Control with Statistically Significant Efficacy Over Auraptene and Rosemary Extract

For in vivo chemoprevention researchers employing the DEN-induced rat hepatocarcinogenesis model, coumaperine (100 mg/kg/day i.g.) is the only natural product among three tested (including auraptene and rosemary extract) to achieve a statistically significant reduction in GST-P-positive preneoplastic foci number at the initiation stage [4]. Its complete lack of efficacy at the promotion stage—confirmed in an independent Ito medium-term bioassay at doses up to 50 mg/kg—makes coumaperine a uniquely selective initiation-stage chemopreventive agent suitable as a stage-specific positive control or mechanistic probe for studying early carcinogenic events [5]. This stage-specificity, combined with the observation that coumaperine reduced PCNA-positive proliferating cells without affecting apoptosis or CYP2E1 expression, points to an anti-proliferative mechanism at the initiation phase that can be exploited for studying cell-cycle checkpoints in chemical carcinogenesis [4].

Quorum Sensing and Anti-Virulence Screening: Coumaperine Derivatives as Non-Cytotoxic QS/NF-κB Dual Inhibitors for Biofilm-Associated Infection Models

Microbiology groups screening for quorum sensing inhibitors (QSI) with concurrent anti-inflammatory activity should consider coumaperine derivatives such as CP-286, which inhibits both QS (in Chromobacterium violaceum CV026 and Agrobacterium tumefaciens KYC55 reporter systems) and NF-κB activation (IC50 45.42 µM in L428 cells) without exhibiting cytotoxicity or direct antibacterial activity [3]. This dual QSI/NF-κB profile without antibacterial activity is pharmacologically desirable for anti-virulence strategies, as it avoids the selective pressure that drives antibiotic resistance while simultaneously attenuating both bacterial communication and host inflammatory responses [3]. CP-154 offers an alternative profile combining QSI, NF-κB inhibition, and Gram-positive antibacterial activity (inhibition zones of 7 mm against Bacillus subtilis, 11 mm against Staphylococcus aureus, and 9 mm against Streptococcus sobrinus at 40 mM), providing options for multi-target screening cascades [3].

Quote Request

Request a Quote for Coumaperine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.